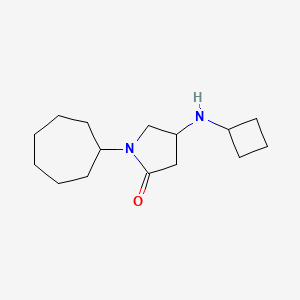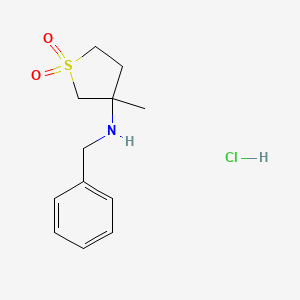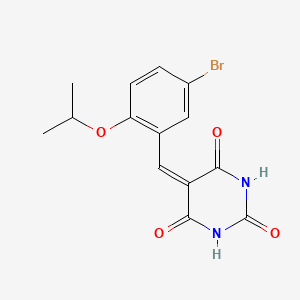![molecular formula C23H23NO B6062316 4-[3-(9H-fluoren-9-ylamino)butyl]phenol](/img/structure/B6062316.png)
4-[3-(9H-fluoren-9-ylamino)butyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(9H-fluoren-9-ylamino)butyl]phenol, also known as FB-phenol, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a phenolic compound that contains a fluorene group and an amino group, and it is commonly used as a fluorescent probe in biochemical studies.
Wissenschaftliche Forschungsanwendungen
4-[3-(9H-fluoren-9-ylamino)butyl]phenol has a wide range of scientific research applications, including the study of protein-ligand interactions, enzyme kinetics, and cell signaling pathways. This compound is commonly used as a fluorescent probe in these studies due to its ability to bind to proteins and emit fluorescence upon excitation. This property makes it an ideal tool for studying protein-protein interactions, protein-ligand interactions, and enzyme kinetics.
Wirkmechanismus
The mechanism of action of 4-[3-(9H-fluoren-9-ylamino)butyl]phenol is based on its ability to bind to proteins and emit fluorescence upon excitation. The fluorescence emission of this compound is dependent on the local environment of the protein it is bound to, which makes it an ideal tool for studying protein structure and function. The binding of this compound to proteins is reversible, which allows for the monitoring of protein-ligand interactions in real-time.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound is non-toxic and does not interfere with normal cellular functions. However, the use of this compound in cell-based assays can lead to changes in cellular behavior due to the binding of the compound to proteins and the subsequent changes in protein structure and function.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-[3-(9H-fluoren-9-ylamino)butyl]phenol in scientific research has several advantages, including its ability to monitor protein-ligand interactions in real-time, its non-toxic nature, and its reversible binding to proteins. However, there are also some limitations to the use of this compound in lab experiments. These limitations include the complex synthesis process, the need for careful control of reaction conditions and purification steps, and the potential for changes in cellular behavior due to the binding of the compound to proteins.
Zukünftige Richtungen
There are several future directions for the use of 4-[3-(9H-fluoren-9-ylamino)butyl]phenol in scientific research. These include the development of new synthetic methods for the compound, the use of this compound in the study of protein structure and function, and the application of this compound in the development of new drugs and therapies. Additionally, the use of this compound in combination with other fluorescent probes and imaging techniques may lead to new insights into cellular behavior and signaling pathways.
Synthesemethoden
4-[3-(9H-fluoren-9-ylamino)butyl]phenol can be synthesized using a multi-step process that involves the reaction of 9H-fluorene with 3-bromopropionyl chloride to form 3-(9H-fluoren-9-yl)propanoyl chloride. This intermediate is then reacted with 4-aminophenol in the presence of a base to yield this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure product.
Eigenschaften
IUPAC Name |
4-[3-(9H-fluoren-9-ylamino)butyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO/c1-16(10-11-17-12-14-18(25)15-13-17)24-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-9,12-16,23-25H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOFNTSGXYPTPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198533 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-chloro-2-thienyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6062239.png)
![1-[2-(4-morpholinyl)ethyl]-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B6062240.png)
![1-(cyclohexylmethyl)-N-methyl-6-oxo-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6062244.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B6062248.png)

![methyl N-benzoyl-2-({4-[chloro(difluoro)methoxy]phenyl}amino)-3,3,3-trifluoroalaninate](/img/structure/B6062256.png)

![1-ethyl-2-({1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B6062283.png)

![N'-[1-(3,4-dihydroxyphenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B6062292.png)
![4-(4-ethyl-5-{[2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-2-phenylquinoline](/img/structure/B6062300.png)
![2-[4-{[2-(4-chlorophenyl)-5-pyrimidinyl]methyl}-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6062303.png)
![5-(3-chloro-4-methylphenyl)-N-(2-methyl-5-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B6062306.png)
![N-(3-chlorophenyl)-2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B6062310.png)